Biochemical NNMT Inhibitory Potency: A Mid-Range Inhibitor in a High-Potency Series
This compound demonstrates an IC50 of 25 nM in a fluorescence polarization (FP)-based competition assay for human NNMT [1]. This potency is significantly lower than the series' most potent leads, II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM), but substantially higher than earlier-generation or less-optimized analogs which can exhibit IC50 values in the low micromolar range (e.g., 1.2 µM) [2]. The compound therefore serves as a valuable intermediate-potency probe for experiments where maximal target engagement is not desired or for use as a comparative tool.
| Evidence Dimension | Biochemical potency against human NNMT |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Comparator 1 (II559): Ki = 1.2 nM. Comparator 2 (II399): Ki = 5.9 nM. Baseline (generic NNMT inhibitor): IC50 ~1.2 µM. |
| Quantified Difference | 21-fold less potent than II559; 4.2-fold less potent than II399; 48-fold more potent than a 1.2 µM baseline inhibitor. |
| Conditions | Fluorescence polarization competition assay; recombinant human NNMT. |
Why This Matters
This specific potency is critical for researchers needing a tool compound that provides robust, but not maximal, NNMT inhibition to study graded biological responses or avoid potential toxicity from complete target saturation.
- [1] BindingDB Entry BDBM50627730. CHEMBL5399278. Target: Nicotinamide N-methyltransferase (Human). Affinity Data: IC50 = 25 nM. Date in BDB: 5/26/2025. View Source
- [2] Iyamu ID, Zhao T, Huang R. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. J Med Chem. 2023 Aug 10;66(15):10510-10527. Data for comparators II559, II399, and general inhibitor class. View Source
